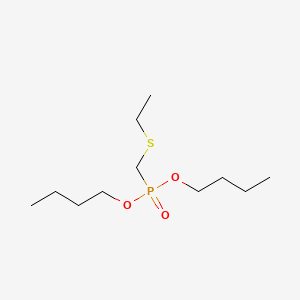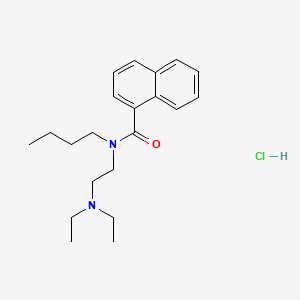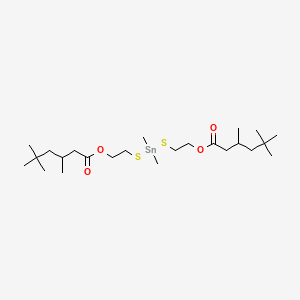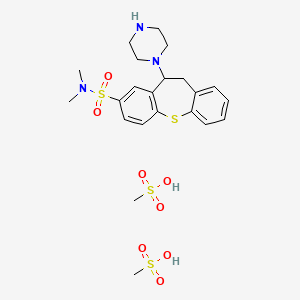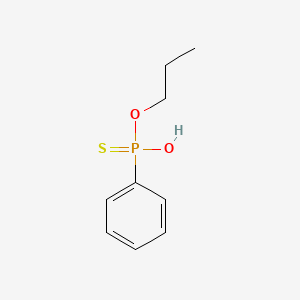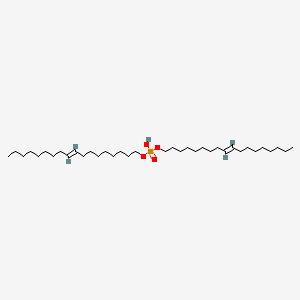
9-Octadecen-1-ol, hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-9-octadecenyl hydrogen phosphate, also known as bis[(E)-octadec-9-enyl] hydrogen phosphate, is an organic compound with the molecular formula C36H71O4P and a molecular weight of 598.92 g/mol . This compound is characterized by its high boiling point of 651.4°C at 760 mmHg and a density of 0.929 g/cm³ . It is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Di-9-octadecenyl hydrogen phosphate can be synthesized through the esterification of phosphoric acid with 9-octadecen-1-ol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of di-9-octadecenyl hydrogen phosphate involves large-scale esterification processes. The raw materials, including phosphoric acid and 9-octadecen-1-ol, are mixed in large reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Di-9-octadecenyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are employed under controlled conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphates.
Wissenschaftliche Forschungsanwendungen
Di-9-octadecenyl hydrogen phosphate finds applications in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as an emulsifying agent in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of di-9-octadecenyl hydrogen phosphate involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which play crucial roles in maintaining cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-2-ethylhexyl hydrogen phosphate
- Di-n-butyl hydrogen phosphate
- Diisooctyl hydrogen phosphate
Comparison
Di-9-octadecenyl hydrogen phosphate is unique due to its long alkyl chain, which imparts distinct physicochemical properties such as higher boiling point and lower density compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring high thermal stability and specific hydrophobic characteristics .
Eigenschaften
CAS-Nummer |
64051-27-0 |
|---|---|
Molekularformel |
C36H71O4P |
Molekulargewicht |
598.9 g/mol |
IUPAC-Name |
bis[(E)-octadec-9-enyl] hydrogen phosphate |
InChI |
InChI=1S/C36H71O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3,(H,37,38)/b19-17+,20-18+ |
InChI-Schlüssel |
WFFZELZOEWLYNK-XPWSMXQVSA-N |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCCOP(=O)(OCCCCCCCC/C=C/CCCCCCCC)O |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



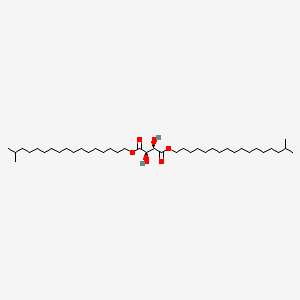
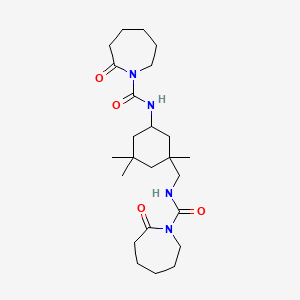
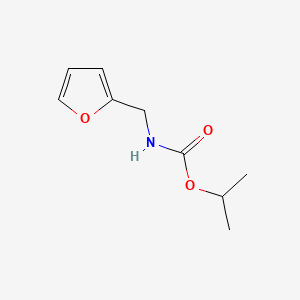
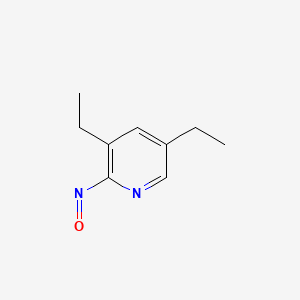


![N-Hydroxy-2-[(2-methyl-1-oxoallyl)amino]benzamide](/img/structure/B13766413.png)
